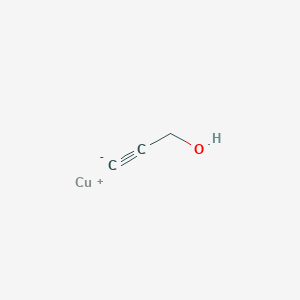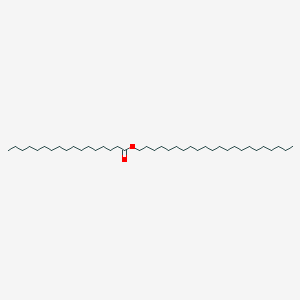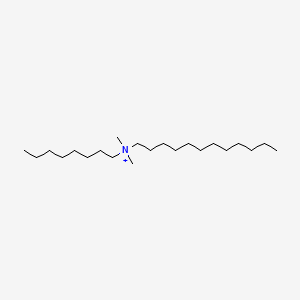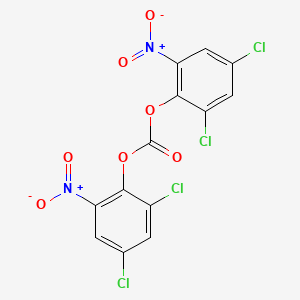
Bis(2,4-dichloro-6-nitrophenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dichloro-6-nitrophenyl) carbonate: is an organic compound with the molecular formula C13H6Cl4N2O7. It is a derivative of carbonate, where two 2,4-dichloro-6-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichloro-6-nitrophenyl) carbonate typically involves the reaction of 2,4-dichloro-6-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Bis(2,4-dichloro-6-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichloro-6-nitrophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl carbonates can be formed.
Hydrolysis Products: 2,4-dichloro-6-nitrophenol and carbon dioxide.
科学研究应用
Chemistry: Bis(2,4-dichloro-6-nitrophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and in polymer chemistry.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is valuable in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
作用机制
The mechanism by which Bis(2,4-dichloro-6-nitrophenyl) carbonate exerts its effects in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the reactivity of the carbonate, facilitating various substitution and hydrolysis reactions.
相似化合物的比较
Bis(4-nitrophenyl) carbonate: Another carbonate ester with similar reactivity but different substituents.
Bis(2,4-dichloro-5-nitrophenyl) carbonate: A closely related compound with a different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,4-dichloro-6-nitrophenyl) carbonate is unique due to the presence of both chloro and nitro groups, which significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis and material science.
属性
CAS 编号 |
52715-98-7 |
|---|---|
分子式 |
C13H4Cl4N2O7 |
分子量 |
442.0 g/mol |
IUPAC 名称 |
bis(2,4-dichloro-6-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(9(3-5)18(21)22)25-13(20)26-12-8(17)2-6(15)4-10(12)19(23)24/h1-4H |
InChI 键 |
NELPXZSFDMJQMS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)

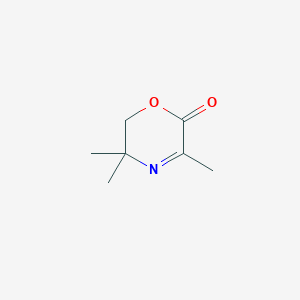

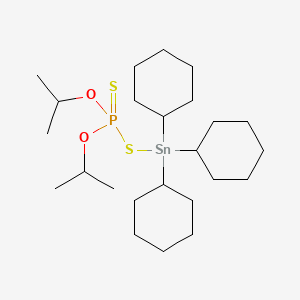

![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
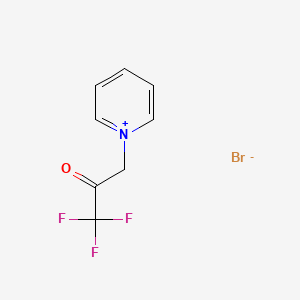

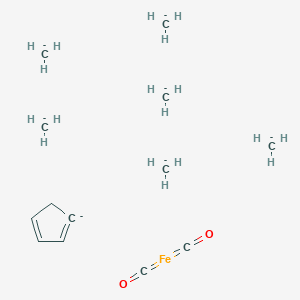
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
